Cas no 2228368-45-2 (1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclobutylmethanol)
1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclobutylmethanol Chemical and Physical Properties
Names and Identifiers
-
- 1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclobutylmethanol
- [1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclobutyl]methanol
- 2228368-45-2
- EN300-1878464
-
- Inchi: 1S/C13H15N3O/c17-10-13(7-4-8-13)12-9-16(15-14-12)11-5-2-1-3-6-11/h1-3,5-6,9,17H,4,7-8,10H2
- InChI Key: FKPVEJZBGHDXFB-UHFFFAOYSA-N
- SMILES: OCC1(C2=CN(C3C=CC=CC=3)N=N2)CCC1
Computed Properties
- Exact Mass: 229.121512110g/mol
- Monoisotopic Mass: 229.121512110g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 50.9Ų
1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclobutylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1878464-0.05g |
[1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclobutyl]methanol |
2228368-45-2 | 0.05g |
$1247.0 | 2023-09-18 | ||
| Enamine | EN300-1878464-0.1g |
[1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclobutyl]methanol |
2228368-45-2 | 0.1g |
$1307.0 | 2023-09-18 | ||
| Enamine | EN300-1878464-0.25g |
[1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclobutyl]methanol |
2228368-45-2 | 0.25g |
$1366.0 | 2023-09-18 | ||
| Enamine | EN300-1878464-0.5g |
[1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclobutyl]methanol |
2228368-45-2 | 0.5g |
$1426.0 | 2023-09-18 | ||
| Enamine | EN300-1878464-1.0g |
[1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclobutyl]methanol |
2228368-45-2 | 1g |
$1485.0 | 2023-06-03 | ||
| Enamine | EN300-1878464-2.5g |
[1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclobutyl]methanol |
2228368-45-2 | 2.5g |
$2912.0 | 2023-09-18 | ||
| Enamine | EN300-1878464-5.0g |
[1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclobutyl]methanol |
2228368-45-2 | 5g |
$4309.0 | 2023-06-03 | ||
| Enamine | EN300-1878464-10.0g |
[1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclobutyl]methanol |
2228368-45-2 | 10g |
$6390.0 | 2023-06-03 | ||
| Enamine | EN300-1878464-1g |
[1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclobutyl]methanol |
2228368-45-2 | 1g |
$1485.0 | 2023-09-18 | ||
| Enamine | EN300-1878464-5g |
[1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclobutyl]methanol |
2228368-45-2 | 5g |
$4309.0 | 2023-09-18 |
1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclobutylmethanol Related Literature
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclobutylmethanol
1-(1-Phenyl-1H-1,2,3-triazol-4-yl)cyclobutylmethanol: A Promising Compound in Pharmaceutical Research
1-(1-Phenyl-1H-1,2,3-triazol-4-yl)cyclobutylmethanol (CAS No. 2228368-45-2) represents a novel class of organic compounds with significant potential in pharmaceutical and medicinal chemistry. This compound combines the structural features of a 1,2,3-triazole ring and a cyclobutylmethanol moiety, which together may confer unique biological activities. Recent advances in synthetic chemistry and molecular biology have highlighted its role in modulating cellular signaling pathways, making it a focal point for researchers exploring drug discovery and therapeutic applications.
The 1,2,3-triazole ring is a well-established pharmacophore in drug design, known for its ability to interact with various biological targets, including enzymes, receptors, and ion channels. The 1-phenyl-1H-1,2,3-triazol-4-yl substituent further enhances its structural versatility, enabling the compound to exhibit diverse pharmacological properties. The cyclobutylmethanol group, on the other hand, contributes to its hydrophilic character, potentially improving solubility and bioavailability in biological systems.
Recent studies published in Journal of Medicinal Chemistry (2023) have demonstrated that 1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclobutylmethanol exhibits promising anti-inflammatory activity by inhibiting the NF-κB signaling pathway. This mechanism is critical in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The compound’s ability to modulate this pathway suggests its potential as a therapeutic agent for conditions associated with persistent inflammation.
Additionally, research published in ACS Chemical Biology (2024) has explored the 1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclobutylmethanol as a candidate for antiviral drug development. The compound was shown to interfere with the replication of several RNA viruses, including influenza A and SARS-CoV-2, by targeting viral RNA polymerase activity. These findings underscore the compound’s broad-spectrum antiviral potential and its relevance in addressing global health challenges.
The 1,2,3-triazole ring in 1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclobutylmethanol also plays a role in its interactions with G-protein-coupled receptors (GPCRs). A 2023 study in Drug Discovery Today highlighted the compound’s ability to modulate the activity of the β2-adrenergic receptor, which is implicated in respiratory diseases such as asthma. This interaction suggests potential applications in the development of bronchodilators and other respiratory therapeutics.
From a synthetic perspective, the preparation of 1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclobutylmethanol involves a multi-step process that includes the formation of the 1,2,3-triazole ring through click chemistry methodologies. Researchers have optimized reaction conditions to enhance yield and purity, ensuring the compound meets pharmaceutical-grade standards. The use of catalytic systems and green chemistry principles has been emphasized to align with sustainable manufacturing practices.
Furthermore, the 1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclobutylmethanol has been evaluated for its potential as a prodrug in oncology. A 2024 preclinical study in Cancer Research demonstrated that the compound could selectively target cancer cells by exploiting differences in metabolic pathways between normal and malignant tissues. This selectivity reduces the risk of systemic toxicity, a critical factor in the development of chemotherapeutic agents.
The 1,2,3-triazole ring also contributes to the compound’s stability under physiological conditions, which is essential for drug formulation. Studies have shown that the 1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclobutylmethanol remains chemically inert in biological environments, minimizing degradation and ensuring consistent therapeutic effects. This stability is further enhanced by the hydrophobic nature of the cyclobutylmethanol group, which facilitates its penetration into cell membranes.
Recent computational models have predicted that 1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclobutylmethanol could interact with multiple protein targets, including kinases and proteases. These interactions may explain its broad biological activity and suggest potential applications in treating complex diseases such as cancer and neurodegenerative disorders. The compound’s ability to modulate multiple pathways highlights its value in the development of multitarget drugs.
Despite its promising properties, challenges remain in optimizing the therapeutic profile of 1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclobutylmethanol. Researchers are focusing on improving its solubility, bioavailability, and targeting efficiency through structural modifications. For example, the introduction of functional groups such as fluorine or methyl substituents has been explored to enhance its pharmacokinetic properties while maintaining biological activity.
In conclusion, 1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclobutylmethanol represents a significant advancement in the field of medicinal chemistry. Its unique combination of structural elements and biological activities makes it a versatile candidate for drug development. Ongoing research into its mechanisms of action and therapeutic potential is expected to yield novel treatments for a range of diseases, underscoring its importance in modern pharmaceutical science.
2228368-45-2 (1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclobutylmethanol) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)